Cas no 2138196-20-8 (Sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate)

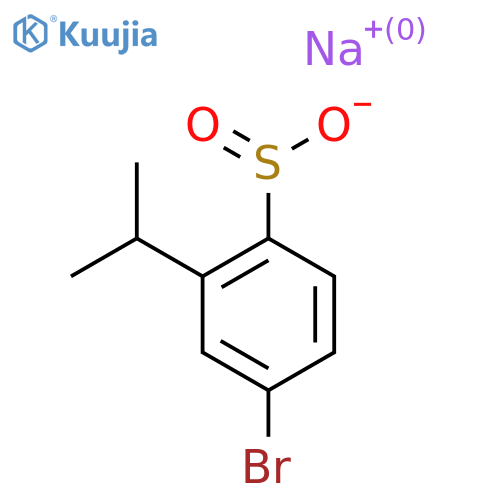

2138196-20-8 structure

商品名:Sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate

Sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate 化学的及び物理的性質

名前と識別子

-

- sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate

- 2138196-20-8

- EN300-724356

- Sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate

-

- インチ: 1S/C9H11BrO2S.Na/c1-6(2)8-5-7(10)3-4-9(8)13(11)12;/h3-6H,1-2H3,(H,11,12);/q;+1/p-1

- InChIKey: QBZOHMFFJXAKTG-UHFFFAOYSA-M

- ほほえんだ: BrC1C=CC(=C(C=1)C(C)C)S(=O)[O-].[Na+]

計算された属性

- せいみつぶんしりょう: 283.94826g/mol

- どういたいしつりょう: 283.94826g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 201

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.3Ų

Sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-724356-0.1g |

sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate |

2138196-20-8 | 0.1g |

$867.0 | 2023-05-23 | ||

| Enamine | EN300-724356-5.0g |

sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate |

2138196-20-8 | 5g |

$2858.0 | 2023-05-23 | ||

| Enamine | EN300-724356-0.05g |

sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate |

2138196-20-8 | 0.05g |

$827.0 | 2023-05-23 | ||

| Enamine | EN300-724356-0.5g |

sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate |

2138196-20-8 | 0.5g |

$946.0 | 2023-05-23 | ||

| Enamine | EN300-724356-2.5g |

sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate |

2138196-20-8 | 2.5g |

$1931.0 | 2023-05-23 | ||

| Enamine | EN300-724356-0.25g |

sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate |

2138196-20-8 | 0.25g |

$906.0 | 2023-05-23 | ||

| Enamine | EN300-724356-1.0g |

sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate |

2138196-20-8 | 1g |

$986.0 | 2023-05-23 | ||

| Enamine | EN300-724356-10.0g |

sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate |

2138196-20-8 | 10g |

$4236.0 | 2023-05-23 |

Sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate 関連文献

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

2138196-20-8 (Sodium 4-bromo-2-(propan-2-yl)benzene-1-sulfinate) 関連製品

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量